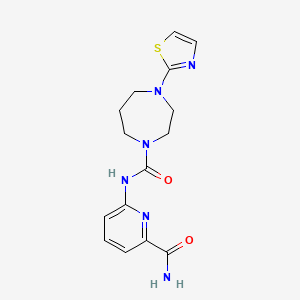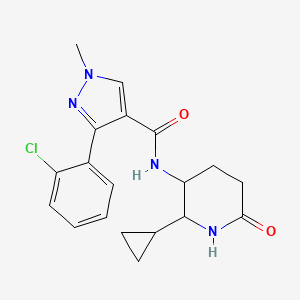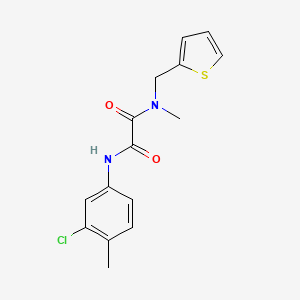
N-(6-carbamoylpyridin-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-carbamoylpyridin-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that features a unique combination of pyridine, thiazole, and diazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-carbamoylpyridin-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, functional groups are introduced to form the 6-carbamoylpyridin-2-yl moiety.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Diazepane Ring Formation: The 1,4-diazepane ring is typically formed through cyclization reactions involving diamines and dihaloalkanes.
Coupling Reactions: The final step involves coupling the pyridine, thiazole, and diazepane intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-carbamoylpyridin-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at specific sites, such as the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbamoyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of the carbamoyl group could produce amines.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including as a catalyst or intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(6-carbamoylpyridin-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(6-carbamoylpyridin-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide: can be compared to other compounds with similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct structural motifs, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
Properties
IUPAC Name |
N-(6-carbamoylpyridin-2-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c16-13(22)11-3-1-4-12(18-11)19-14(23)20-6-2-7-21(9-8-20)15-17-5-10-24-15/h1,3-5,10H,2,6-9H2,(H2,16,22)(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHRJDGVPRZKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CC(=N2)C(=O)N)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide](/img/structure/B7054332.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyridazine-4-carboxamide](/img/structure/B7054338.png)
![2-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B7054344.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B7054352.png)
![N-[3-oxo-3-[1-(1,2,4-triazol-1-yl)propan-2-ylamino]propyl]-1H-indazole-3-carboxamide](/img/structure/B7054373.png)
![N-[4-(furan-2-yl)-4-hydroxybutan-2-yl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7054377.png)
![1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]-2-(3-phenyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B7054381.png)

![N-[3-(4-methoxy-3-methylanilino)-3-oxopropyl]-1H-indazole-3-carboxamide](/img/structure/B7054394.png)
![(6-Methylpyridin-3-yl)-[4-(thiophene-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7054401.png)
![N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7054412.png)

![(3-fluorophenyl)-[4-(2H-triazole-4-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7054423.png)
